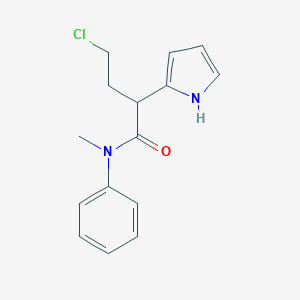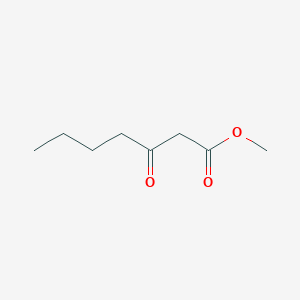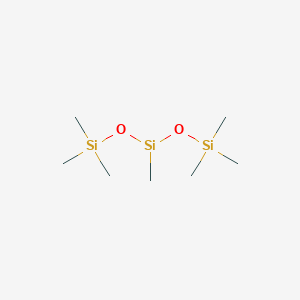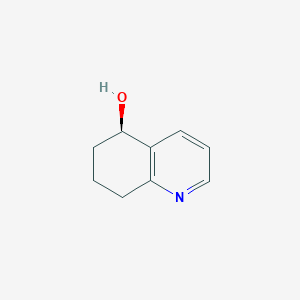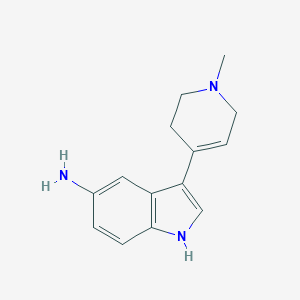
3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1h-indol-5-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be represented by its InChI code. For this compound, the InChI code is1S/C9H14N2/c1-11-7-4-9(5-8-11)3-2-6-10/h4H,2-3,5,7-8H2,1H3 . Chemical Reactions Analysis
Specific chemical reactions involving “3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1h-indol-5-amine” are not available in the sources I have access to. Chemical reactions can vary widely depending on the conditions and the presence of other reactants .Scientific Research Applications
1. 5-HT6 Receptor Agonism
- A study by Mattsson et al. (2005) focused on synthesizing and evaluating a series of 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles for their activity on the 5-HT6 receptor. The most potent agonist identified was a related compound with a chloro substitution, exhibiting high affinity and functional activity in assays measuring cyclic AMP production (Mattsson et al., 2005).
2. Synthesis and Reactions of Related Compounds
- Martinez et al. (1984) explored the synthesis and reactions of compounds structurally similar to 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1h-indol-5-amine, investigating their cyclization and transformation properties, which are fundamental in medicinal chemistry (Martinez et al., 1984).
3. Applications in Catalysis
- Singh et al. (2017) reported the synthesis of ligands with an indole core, such as 1-pyridin-2-ylmethyl-1H-indole-3-carbaldehyde, and their applications in forming palladacycles. These complexes, incorporating indole structures, demonstrated efficiency as catalysts in chemical reactions like the Suzuki–Miyaura coupling (Singh et al., 2017).
4. Antitumor Activity
- Nguyen et al. (1990) synthesized indole derivatives showing promising antitumor activity in various experimental tumor models, highlighting the potential of indole-based compounds in cancer treatment (Nguyen et al., 1990).
5. Structural Evaluations
- Kukuljan et al. (2016) synthesized and analyzed the crystal structures of indole derivatives, including 1-(5-methyl-1H-indol-6-yl)ethan-1-one. This type of research is crucial for understanding the physical and chemical properties of compounds related to 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1h-indol-5-amine (Kukuljan et al., 2016).
6. Synthesis of Novel Derivatives for Anticancer Agents
- Redda and Gangapuram (2007) worked on synthesizing 1,3,4-oxadiazolyl tetrahydropyridines, a class of compounds that include indole derivatives, demonstrating anticancer activities in vitro on breast cancer cell lines (Redda & Gangapuram, 2007).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit neuronal nitric oxide synthase (nnos) .
Mode of Action
It’s known that nitric oxide synthase inhibitors typically work by binding to the active site of the enzyme, preventing it from producing nitric oxide .
Biochemical Pathways
Nitric oxide synthase inhibitors generally affect pathways involving nitric oxide, a molecule that plays a key role in many physiological and pathological processes .
Pharmacokinetics
The compound’s physical form is listed as a liquid , which could potentially influence its bioavailability.
Result of Action
Inhibition of nitric oxide synthase can lead to a decrease in the production of nitric oxide, which may have various effects depending on the context .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can often affect the action of a compound .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-17-6-4-10(5-7-17)13-9-16-14-3-2-11(15)8-12(13)14/h2-4,8-9,16H,5-7,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLPZSNNVNTZRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)C2=CNC3=C2C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456949 | |
| Record name | 1H-Indol-5-amine, 3-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1h-indol-5-amine | |
CAS RN |
116480-62-7 | |
| Record name | 1H-Indol-5-amine, 3-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


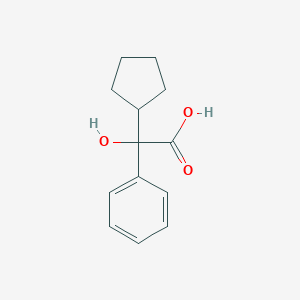
![11h-Benz[bc]aceanthrylene](/img/structure/B126747.png)
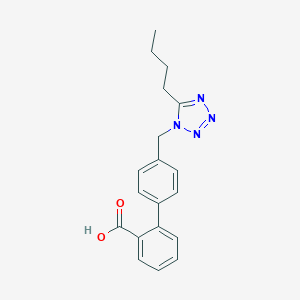
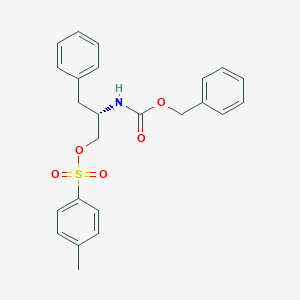
![5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B126750.png)
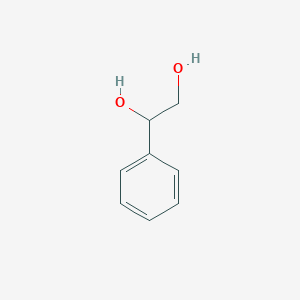

![4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride](/img/structure/B126757.png)

